3-メチル-1H-インダゾール-6-アミン

説明

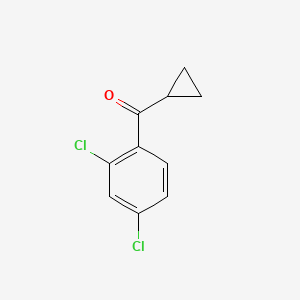

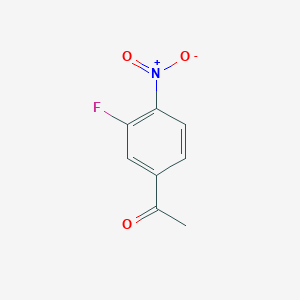

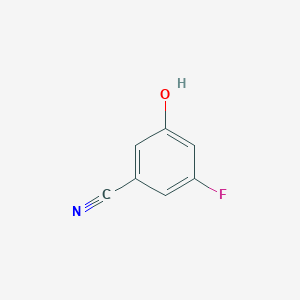

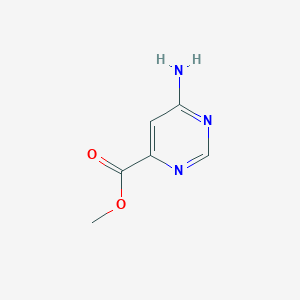

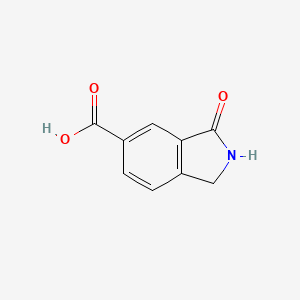

The compound 3-methyl-1H-indazol-6-amine is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-indazole-1-carboxamide derivatives involves the condensation of isocyanates with amines, as demonstrated in the preparation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . Another approach to synthesizing indazole derivatives is the modification of pre-existing indazole compounds through reactions such as epoxidation, oxidation, and N-acyl condensation .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. The crystal structure of these compounds often reveals interesting features such as hydrogen bonding and π-π stacking interactions, which can influence their physical properties and reactivity . For example, the crystal structure of a triazolopyrimidin-2-amine derivative shows an intramolecular C–H...N hydrogen bond and a two-dimensional supramolecular network formed by intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of the amino group in the indazole ring can lead to the formation of new bonds and the synthesis of novel compounds with potential biological activities . Additionally, the presence of substituents on the indazole ring can influence the reactivity and the type of chemical transformations that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding and π-π interactions can affect the compound's solubility, melting point, and crystal packing . Moreover, the electronic properties such as HOMO-LUMO energy gaps and charge distribution can be studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and potential as a pharmaceutical agent .

科学的研究の応用

抗がん活性

インダゾール誘導体は、3-メチル-1H-インダゾール-6-アミンを含む、抗がん研究において有望な結果を示しています。これらは、がんの病因に関与するタンパク質であるIDO1(インドールアミン2,3-ジオキシゲナーゼ1)を標的とする新規薬剤の設計と合成に使用されてきました。 例えば、ある誘導体はヒト大腸癌細胞(HCT116)において強力な抗増殖活性を示し、IDO1タンパク質の発現を抑制しました .

抗増殖効果

これらの化合物は、低濃度でさまざまな腫瘍性細胞株の増殖を阻害し、細胞周期のG0–G1期にブロックを引き起こす、抗増殖活性を持つことが観察されています .

抗腫瘍剤

さらなる研究により、1H-インダゾール-6-アミン誘導体が抗腫瘍剤として発見され、これらの化合物の設計、合成、および生物学的評価に焦点を当てた研究が行われています .

抗腫瘍活性アッセイ

インダゾール誘導体の抗腫瘍活性は、MTTアッセイなどのアッセイを使用して評価されており、これらの化合物をA549(肺癌)、K562(慢性骨髄性白血病)、PC3(前立腺癌)、Hep-G2(肝細胞癌)などのさまざまな癌細胞株で処理した後の細胞増殖を測定します .

作用機序

Target of Action

The primary target of 3-methyl-1H-indazol-6-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, which is crucial in preventing the uncontrolled cell proliferation associated with cancer .

Mode of Action

3-methyl-1H-indazol-6-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the enzyme, thereby disrupting the signal transduction cascades it mediates . The disruption of these pathways can lead to the inhibition of cell growth, particularly in cancer cells .

Biochemical Pathways

The compound’s action affects several biochemical pathways. Most notably, it impacts the p53/MDM2 pathway . The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. By inhibiting the MDM2 protein, a negative regulator of the p53 tumor suppressor, 3-methyl-1H-indazol-6-amine can enhance the activity of p53, leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 3-methyl-1H-indazol-6-amine’s action are primarily related to its antiproliferative activity. The compound has been found to inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 µM . It can cause a block in the G0–G1 phase of the cell cycle , leading to cell cycle arrest and subsequent apoptosis .

Safety and Hazards

特性

IUPAC Name |

3-methyl-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSCSUHNTVVKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620763 | |

| Record name | 3-Methyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79173-62-9 | |

| Record name | 3-Methyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)